4-(oxan-2-yl)benzoicacid
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Overview
Description
4-(oxan-2-yl)benzoic acid, also known as benzoic acid, 4-(tetrahydro-2H-pyran-2-yl)-, is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound features a benzoic acid moiety substituted with an oxan-2-yl group, which is a tetrahydropyran ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with tetrahydropyran derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with tetrahydropyran in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 4-(oxan-2-yl)benzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(oxan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohols or benzaldehydes.
Substitution: Nitrobenzoic acids, sulfonated benzoic acids, and halogenated benzoic acids.
Scientific Research Applications
4-(oxan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(oxan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Mangiferin: A bioactive compound with a similar oxan-2-yl group, known for its diverse pharmacological properties.
Benzamides: Compounds with similar benzoic acid moieties, used in various medical and industrial applications.
Uniqueness
4-(oxan-2-yl)benzoic acid is unique due to its specific structural configuration, which allows it to engage in a variety of chemical reactions and interactions. Its combination of a benzoic acid moiety with an oxan-2-yl group provides distinct chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
4-(oxan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-4-9(5-7-10)11-3-1-2-8-15-11/h4-7,11H,1-3,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKQMSQJUNZMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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